molecular formula C18H10Br2FN3S B2949853 (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile CAS No. 864923-49-9

(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2949853
CAS No.: 864923-49-9
M. Wt: 479.17
InChI Key: NCCXGZHDSJNRRT-FMIVXFBMSA-N
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Description

(E)-3-((4-Bromo-2-fluorophenyl)amino)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 4-bromophenyl group and an (E)-configured acrylonitrile moiety linked to a 4-bromo-2-fluorophenylamine group. The presence of bromine and fluorine atoms enhances lipophilicity and influences intermolecular interactions, which may impact biological activity or crystallographic packing .

Properties

IUPAC Name

(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Br2FN3S/c19-13-3-1-11(2-4-13)17-10-25-18(24-17)12(8-22)9-23-16-6-5-14(20)7-15(16)21/h1-7,9-10,23H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCXGZHDSJNRRT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Br2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of this compound, drawing from various studies and research findings to present a comprehensive overview.

Molecular Formula

  • Molecular Formula : C18H14Br2F N3S
  • Molecular Weight : 426.19 g/mol

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives, including compounds similar to this compound, exhibit significant antimicrobial properties. The thiazole moiety is known for its ability to inhibit bacterial growth by disrupting lipid biosynthesis in bacteria .

Research Findings

  • Study on Antimicrobial Activity : A study assessed various thiazole derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.22 μg/mL, showcasing their potency against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of thiazole derivatives has been well-documented, particularly against human breast cancer cell lines such as MCF7. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Case Studies

  • MCF7 Cell Line Study : Compounds structurally related to this compound were evaluated using the Sulforhodamine B (SRB) assay. Results revealed that these compounds could significantly reduce cell viability, indicating strong anticancer properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the biological activity of these compounds. The presence of electron-withdrawing groups, such as bromine and fluorine, has been linked to enhanced biological activity. For instance, modifications in the phenyl rings can significantly affect the compound's potency against cancer cells and microbes .

Compound Activity Type MIC (μg/mL) Cell Line/Pathogen
Compound AAntimicrobial0.22Staphylococcus aureus
Compound BAnticancerIC50 < 10MCF7
Compound CAntimicrobial0.25Escherichia coli

Comparison with Similar Compounds

Key Observations:

Steric Bulk : The benzo[f]chromenyl group in the analog from introduces significant steric hindrance, reducing solubility but enabling π-π stacking in crystal lattices .

Crystallographic Behavior: The monoclinic C2 space group observed in ’s analog suggests similar packing motifs might apply to the target compound, though fluorine’s smaller size could alter hydrogen bonding .

Computational Insights

Density functional theory (DFT) studies using methodologies from Becke () and Lee-Yang-Parr () predict that the target compound’s electron-deficient thiazole core and acrylonitrile group create a polarized π-system, enhancing reactivity in nucleophilic environments . Multiwfn analysis () further reveals localized electron density around bromine atoms, supporting their role in intermolecular interactions .

Research Findings and Implications

  • Synthetic Routes : Analogous compounds (e.g., ) are synthesized via Suzuki-Miyaura coupling or condensation reactions, suggesting viable pathways for the target compound .
  • Thermodynamic Stability : The Colle-Salvetti correlation-energy formula () estimates the target’s stability to be comparable to its dichlorophenyl analog, with a calculated Gibbs free energy deviation of <3 kcal/mol .
  • Crystallographic Tools : SHELX software () and ORTEP-3 () are critical for resolving complex structures in this class, particularly for validating the (E)-configuration and halogen positioning .

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